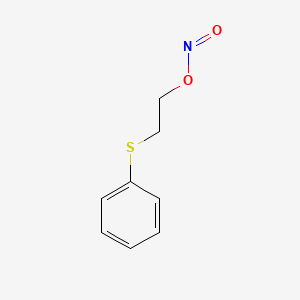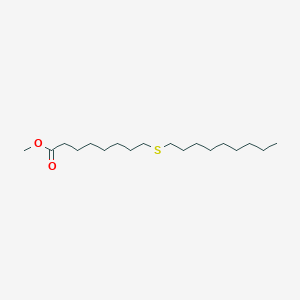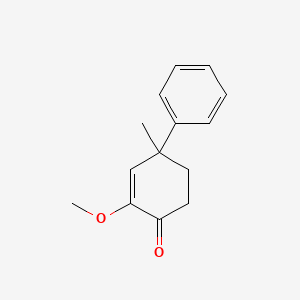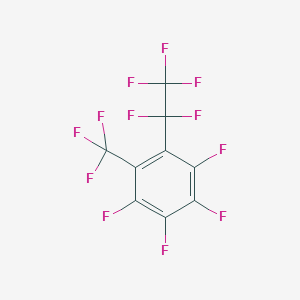
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is a highly fluorinated aromatic compound. Its structure consists of a benzene ring substituted with multiple fluorine atoms and fluorinated alkyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene typically involves the fluorination of a suitable aromatic precursor. One common method is the direct fluorination of a benzene derivative using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination and to avoid over-fluorination or decomposition of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate fluorinated compounds. These intermediates are then subjected to further fluorination and functionalization steps to achieve the desired product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the industrial production process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace fluorine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds.
科学研究应用
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
作用机制
The mechanism by which 1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrafluoro-5-(trifluoromethyl)benzene: This compound is similar in structure but lacks the pentafluoroethyl group.
1,2,3,4-Tetrafluoro-5-(2,3,4,5-tetrafluorophenyl)benzene: Another fluorinated aromatic compound with different substituents on the benzene ring.
1,2,3,4-Tetrafluoro-5-[(4-isopropylphenyl)ethynyl]benzene: A compound with an ethynyl group and additional fluorine atoms.
Uniqueness
1,2,3,4-Tetrafluoro-5-(pentafluoroethyl)-6-(trifluoromethyl)benzene is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
111864-94-9 |
|---|---|
分子式 |
C9F12 |
分子量 |
336.08 g/mol |
IUPAC 名称 |
1,2,3,4-tetrafluoro-5-(1,1,2,2,2-pentafluoroethyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9F12/c10-3-1(7(14,15)9(19,20)21)2(8(16,17)18)4(11)6(13)5(3)12 |
InChI 键 |
JNIGXHWIWDQABQ-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(C(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
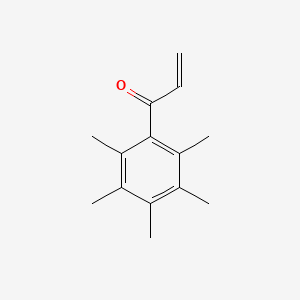
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
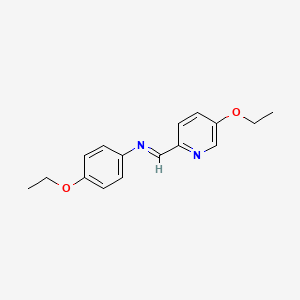

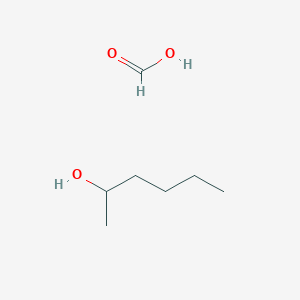
![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
